molecular formula C12H24O6 B1620139 Poly(1 6-hexamethylene adipate) averag& CAS No. 25212-06-0

Poly(1 6-hexamethylene adipate) averag&

Cat. No.: B1620139
CAS No.: 25212-06-0
M. Wt: 264.31 g/mol
InChI Key: WPEOOEIAIFABQP-UHFFFAOYSA-N
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Description

Poly(1,6-hexamethylene adipate) averag& is a synthetic polymer composed of hexanediol and adipic acid. It is known for its flexibility, durability, and resistance to various chemicals. This compound is widely used in various industries due to its unique properties.

Preparation Methods

Poly(1,6-hexamethylene adipate) averag& is typically synthesized through the polycondensation of hexanediol and adipic acid. The reaction is carried out under high temperature and vacuum conditions to remove water, which is a byproduct of the reaction. Industrial production methods often involve the use of catalysts to speed up the reaction and improve yield .

Chemical Reactions Analysis

Poly(1,6-hexamethylene adipate) averag& undergoes several types of chemical reactions, including:

Scientific Research Applications

Poly(1,6-hexamethylene adipate) averag& has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other polymers and materials.

    Biology: Employed in the development of biodegradable materials and drug delivery systems.

    Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.

    Industry: Applied in the manufacturing of coatings, adhesives, and elastomers

Mechanism of Action

The mechanism of action of poly(1,6-hexamethylene adipate) averag& involves its interaction with various molecular targets and pathways. The polymer’s flexibility and durability allow it to form strong bonds with other materials, enhancing their properties. Its biocompatibility makes it suitable for use in medical applications, where it interacts with biological tissues without causing adverse reactions .

Comparison with Similar Compounds

Poly(1,6-hexamethylene adipate) averag& is unique due to its combination of flexibility, durability, and chemical resistance. Similar compounds include:

Poly(1,6-hexamethylene adipate) averag& stands out due to its specific combination of properties, making it a versatile and valuable compound in various fields.

Properties

CAS No.

25212-06-0

Molecular Formula

C12H24O6

Molecular Weight

264.31 g/mol

IUPAC Name

hexanedioic acid;hexane-1,6-diol

InChI

InChI=1S/C6H10O4.C6H14O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2

InChI Key

WPEOOEIAIFABQP-UHFFFAOYSA-N

SMILES

C(CCCO)CCO.C(CCC(=O)O)CC(=O)O

Canonical SMILES

C(CCCO)CCO.C(CCC(=O)O)CC(=O)O

25212-06-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 730.7 g (5 moles) adipic acid in 620 g (5.25 moles) 1,6-hexanediol was introduced at 100° C. into a reaction apparatus made of acid-resistant material with a volume of 5 liters, which was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm) and a distillation column (10 theoretical plates). The mixture was rapidly heated, with stirring, to a reaction temperature of 140 to 170° C. and the water of reaction formed was distilled off at normal pressure. The remainder of the water of reaction was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar and at a reaction temperature of 170 to 190° C. The desired degree of esterification was achieved after a further residence time of 2.0 hours (3.5 hours in total). The oligomeric 1,6-hexanediol adipate (1265 g) which was obtained had an average degree of oligoesterification (=number of molecules of adipic acid in the oligoester) of n=4 (as measured by gel permeation chromatography) and an acid number of 50 mg KOH/g reaction mixture.
Quantity
730.7 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
reactant
Reaction Step One

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